1-(3-Chlorophenyl)sulfonylpyrrolidine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXPUJFWPBWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)sulfonylpyrrolidine typically involves the reaction of pyrrolidine with 3-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The products of these reactions would vary based on the specific conditions and reagents used. For example, nucleophilic substitution could yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions could modify the functional groups present on the compound.
Scientific Research Applications
1-(3-Chlorophenyl)sulfonylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Materials Science: The compound can be used in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers use it to study the interactions of sulfonamide compounds with biological targets, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)sulfonylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide vs. Piperazine Derivatives
1-(3-Chlorophenyl)piperazine (mCPP) (C₁₀H₁₃ClN₂) is a piperazine analog regulated under drug control laws due to psychoactive properties . Key differences include:
- Heterocyclic Core : Pyrrolidine (5-membered ring) offers conformational rigidity, whereas piperazine (6-membered ring) provides flexibility for CNS receptor interactions.
- Functional Group : The sulfonyl group in 1-(3-Chlorophenyl)sulfonylpyrrolidine increases polarity and hydrogen-bonding capacity compared to mCPP’s secondary amine.
- Applications : mCPP is associated with serotonergic activity, while sulfonamides are more commonly linked to antimicrobial or enzyme-inhibiting roles.
Sulfur-Containing Substituents
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): The sulfanyl (-S-) group is less polar than sulfonyl (-SO₂-), reducing solubility but enhancing lipophilicity for membrane penetration.
Substituent Effects on the Phenyl Ring
- 1-(3-Trifluoromethylphenyl)pyrrolidine Derivatives (): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the ring’s electron deficiency compared to chlorine (-Cl). This may enhance metabolic stability but reduce nucleophilic aromatic substitution reactivity.
Phosphonate and Heavy Metal Derivatives
- 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (C₉H₉ClF₃O₃P): The phosphonate ester group confers hydrolytic stability and is bulkier than sulfonamides, often seen in agrochemicals .
- Merbaphen (C₁₆H₁₆ClHgN₂NaO₆): A mercury-containing compound with a 3-chlorophenyl group highlights how heavy metals can confer toxicity, contrasting with the target compound’s non-metallic structure .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Functional Group | Key Substituent | Potential Application |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₁ClNO₂S | 244.71 | Sulfonamide | 3-Chlorophenyl | Pharmaceutical intermediate |
| 1-(3-Chlorophenyl)piperazine (mCPP) | C₁₀H₁₃ClN₂ | 196.68 | Piperazine | 3-Chlorophenyl | Psychoactive substance |
| 1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine | C₁₂H₁₇NO₂S | 239.34 | Sulfonylmethyl | 3-Methylsulfonylmethyl | Research chemical |
| 1-(3-Trifluoromethylphenyl)pyrrolidine | C₁₁H₁₂F₃N | 215.22 | Trifluoromethyl | 3-Trifluoromethyl | Drug candidate |
Research Findings and Implications
- Synthetic Accessibility : Sulfonamide derivatives like this compound are synthesized under mild conditions, similar to other pyrrolidine sulfonamides .
- Biological Relevance : The 3-chlorophenyl group is prevalent in regulated substances (e.g., mCPP), suggesting that substitution position and functional groups critically influence legal and pharmacological profiles .
- Electronic Effects : Meta-substituted chlorophenyl groups balance electron withdrawal and steric effects, optimizing stability for drug development compared to para-substituted analogs .
Notes on Contradictions and Limitations
Biological Activity
1-(3-Chlorophenyl)sulfonylpyrrolidine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 245.72 g/mol
The compound features a pyrrolidine ring substituted with a sulfonyl group and a chlorophenyl moiety, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been noted for its ability to inhibit certain enzymatic pathways, influencing cellular processes such as apoptosis and proliferation . The sulfonamide group is particularly significant in mediating these interactions.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anticancer Properties : Demonstrates potential in inhibiting tumor cell growth.
- Insecticidal Effects : Shows efficacy against specific insect pests, making it valuable in agricultural applications.
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains. The compound was tested using standard disc diffusion methods, yielding significant inhibition zones against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, treatment of breast cancer cells with the compound resulted in increased levels of pro-apoptotic markers and decreased cell viability.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These findings suggest that the compound may have significant therapeutic potential in oncology .
Insecticidal Effects
Research into the insecticidal properties of this compound showed promising results against larvae of Spodoptera frugiperda, a common agricultural pest. The compound was tested for its lethal concentration (LC) values:
| Treatment | LC (µg/µL) | LC (µg/µL) |
|---|---|---|
| This compound | 10.82 | 26.25 |
The results indicate that this compound could be an effective insecticide, providing a novel approach to pest management in agriculture .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)sulfonylpyrrolidine, and how do solvent systems influence reaction efficiency?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO, or THF) are preferred due to their ability to stabilize intermediates and enhance nucleophilic substitution reactivity. For sulfonylation reactions, pyridine is often used as a base to neutralize HCl byproducts. Reaction efficiency can be monitored via HPLC, with purity benchmarks ≥98% (based on sulfonyl chloride analogs in ). Design experiments using fractional factorial methods to optimize solvent ratios and reaction temperatures .
Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
- Methodological Answer : Combine HPLC for quantitative purity analysis (>98% by area normalization) with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For detecting chlorinated byproducts, GC-MS with electron capture detection (ECD) is recommended. Cross-validate results using FT-IR to confirm sulfonyl functional groups .
Q. How should researchers handle solubility challenges during in vitro assays involving this compound?
- Methodological Answer : Pre-dissolve the compound in DMSO (≤1% v/v final concentration) to avoid precipitation in aqueous buffers. Conduct dynamic light scattering (DLS) to verify colloidal stability. For biological assays, ensure compatibility with assay buffers (e.g., PBS or HEPES) by testing negative controls for solvent interference .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Employ density functional theory (DFT) to model sulfonyl group electrophilicity and transition states. Use molecular dynamics (MD) simulations to study solvent effects on reaction kinetics. Validate predictions with microreactor experiments under controlled flow conditions, iterating between computational and experimental data .
Q. How can statistical experimental design (DoE) resolve contradictions in yield data across different synthetic protocols?
- Methodological Answer : Apply response surface methodology (RSM) to identify critical variables (e.g., temperature, stoichiometry, solvent polarity). For example, a Central Composite Design (CCD) can model non-linear interactions between reagents. Use ANOVA to distinguish significant factors from noise, and reconcile discrepancies by isolating confounding variables (e.g., moisture sensitivity of intermediates) .
Q. What mechanisms explain the compound’s stability under oxidative vs. reductive conditions?
- Methodological Answer : Conduct accelerated stability studies using H₂O₂ (oxidative) and NaBH₄ (reductive) at varying pH. Monitor degradation pathways via LC-MS/MS. The sulfonyl group is likely resistant to reduction but susceptible to hydrolysis under acidic conditions. Compare with structurally analogous sulfonamides () to generalize stability trends .
Q. How can researchers mitigate environmental risks when scaling up synthesis of chlorinated sulfonamides like this compound?
- Methodological Answer : Implement green chemistry principles: Use catalytic reagents to minimize waste (e.g., BiCl₃ for chlorination). Analyze life cycle impacts using tools like EATOS (Environmental Assessment Tool for Organic Syntheses). For wastewater, employ activated carbon filtration to adsorb chlorinated byproducts, followed by ozonation for degradation .
Data Management and Validation
Q. What protocols ensure reproducibility of kinetic data for reactions involving this compound?
- Methodological Answer : Standardize reaction monitoring via in-situ FT-IR or Raman spectroscopy to capture real-time kinetics. Archive raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata detailing instrument calibration and environmental conditions. Use blockchain-enabled lab notebooks for audit trails .
Q. How should conflicting bioactivity data from different cell lines be interpreted?
- Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) with rigorous normalization to cell viability controls. Use systems biology tools (e.g., STRING database) to identify cell-specific protein targets. Validate off-target effects via CRISPR knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
